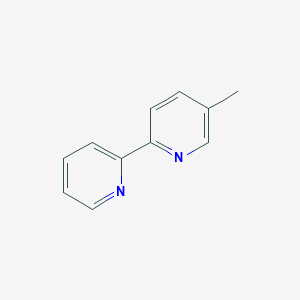

5-Methyl-2,2'-bipyridine

Beschreibung

5-Methyl-2,2'-bipyridine (CAS: 56100-20-0) is a substituted bipyridine derivative where a methyl group is attached to the 5-position of one pyridine ring. It is synthesized efficiently via Negishi cross-coupling, a palladium-catalyzed reaction between 2-bromopyridine and a pyridyl zinc halide precursor, achieving yields exceeding 90% . This method offers superior regioselectivity and functional group tolerance compared to traditional routes like the Kröhnke method .

The compound serves as a versatile ligand in coordination chemistry, forming complexes with transition metals (e.g., Ru, Cu, Ni) for applications in photochemistry, catalysis, and polymer science . Its methyl group enables further functionalization, such as bromination or chlorination, to generate halomethyl derivatives used in controlled polymerizations .

Eigenschaften

IUPAC Name |

5-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLRDWVJRSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454199 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-20-0 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diazotization of 2-Amino-5-Methylpyridine

The synthesis commences with the diazotization of 2-amino-5-methylpyridine in a chilled aqueous sulfuric acid medium (0–5°C). Sodium nitrite (1.33 equiv.) is introduced to generate the diazonium intermediate, which undergoes hydrolysis at 95°C to yield 2-hydroxy-5-methylpyridine. This step achieves a 61% yield after recrystallization from ethyl acetate.

Key Conditions :

-

Solvent: H₂O/H₂SO₄ (3:1 v/v)

-

Temperature: 0–5°C (diazotization); 95°C (hydrolysis)

-

Workup: Ethyl acetate extraction, Na₂SO₄ drying, and recrystallization

Triflation of 2-Hydroxy-5-Methylpyridine

The hydroxyl group is converted to a triflate leaving group using trifluoromethanesulfonic anhydride (1.2 equiv.) in dry pyridine at -12°C. This step proceeds quantitatively (92% yield ) without requiring chromatography, as the product is isolated via dichloromethane extraction and solvent evaporation.

Reaction Profile :

-

Reagents: (CF₃SO₂)₂O, pyridine

-

Temperature: -12°C → 0°C (30 min)

-

Purification: Flash chromatography (20% EtOAc/hexanes)

Palladium-Catalyzed Negishi Coupling

The final step employs a tert-butyllithium-mediated transmetallation to generate a zincate complex from 2-bromopyridine, which couples with the triflate under palladium catalysis (Pd(PPh₃)₄, 4 mol%). The reaction proceeds in THF at reflux for 18 hours, yielding this compound in 94% yield after chromatographic purification.

Critical Parameters :

-

Zinc source: Anhydrous ZnCl₂ (2.2 equiv.)

-

Ligand: LiCl (2.0 equiv.) for stabilizing the zinc intermediate

-

Safety: Strict handling of pyrophoric tert-BuLi under inert atmosphere

Krohnke Pyridine Synthesis

The Krohnke method, a classical route for unsymmetrical bipyridines, constructs the this compound scaffold via nucleophilic addition of enamines to pyridinium salts. This approach avoids pyrophoric reagents but requires longer reaction times and offers moderate yields (50–65% ).

Formation of Pyridinium Salt Intermediate

1-(2-Acetylpyridine)pyridinium iodide is prepared by quaternizing 2-acetylpyridine with methyl iodide in methanol. This intermediate reacts with 2-methylpropenal (1.0 equiv.) in formamide at 60–70°C for 6–8 hours, facilitated by ammonium acetate as a base.

Reaction Dynamics :

-

Solvent: Formamide (high polarity enhances enamine formation)

-

Temperature: 60–70°C

-

Workup: Ethyl ether extraction and alumina column chromatography

Cyclization and Aromatization

The enamine intermediate undergoes 6π-electrocyclic ring closure, followed by aromatization to yield this compound. Purification via recrystallization from ethanol/water mixtures enhances product purity.

Yield Optimization :

-

Excess ammonium acetate (3–4 equiv.) improves enamine stability

-

Controlled heating prevents decomposition of the pyridinium salt

Comparative Analysis of Synthetic Methods

Key Findings :

-

The Negishi method excels in yield and scalability but demands specialized equipment for air-sensitive reagents.

-

The Krohnke route offers simpler reagent handling but suffers from lower yields and tedious purification.

Recent Advances and Methodological Innovations

Recent studies highlight microwave-assisted Negishi coupling as a promising avenue for reducing reaction times from 18 hours to 2–3 hours while maintaining yields >90%. Additionally, replacing tert-BuLi with pre-formed zincates (e.g., ZnCl₂·TMEDA) may mitigate safety risks without compromising efficiency .

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal Complex Formation

5-Methyl-2,2'-bipyridine acts as a bidentate ligand, forming stable complexes with transition metals through nitrogen donor atoms. Key applications include luminescent materials, catalysis, and medicinal chemistry.

Mechanistic Insight :

- Zinc Binding : Isothermal titration calorimetry (ITC) revealed a multicomponent equilibrium model for Zn²⁺ coordination in acetonitrile, with fluorescence quantum yields influenced by nonradiative/radiative decay rate changes .

- Ru Complexes : Dehydrogenative coupling of pyridines via C–H activation is catalyzed by RuCp* complexes, producing symmetric bipyridines .

Halogenation and Functionalization

The methyl group undergoes selective halogenation, enabling further derivatization.

Bromination

- Reagents : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄.

- Product : 5-(Bromomethyl)-5'-methyl-2,2'-bipyridine (C₁₂H₁₂BrN₂), a precursor for nucleophilic substitutions.

- Yield : >70% under radical initiation at 80°C.

Chlorination

- Method : Treatment with SOCl₂ or PCl₅ converts hydroxyl or methyl groups to chlorides .

- Example : Conversion to 5-(chloromethyl)-5'-methyl-2,2'-bipyridine for cross-coupling applications .

Cross-Coupling Reactions

This compound is synthesized and functionalized via palladium-catalyzed cross-couplings:

Example Reaction :

text2-Bromo-5-methylpyridine + 2-Pyridylzinc bromide → this compound (Negishi coupling)[3]

Nucleophilic Substitution

The bromomethyl derivative undergoes substitutions with diverse nucleophiles:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | 5-(Aminomethyl)-5'-methyl-bipyridine | DMF, 50°C, 12h | 82% |

| Thiols | Thioether derivatives | NaSH, EtOH, RT | 75% |

| Alkoxides | Ether-linked bipyridines | KOH, DMSO, 80°C | 68% |

Oxidation and Reduction

- Oxidation :

- Reduction :

- Reagents : LiAlH₄ reduces bromomethyl to methyl.

- Application : Regeneration of parent compound or inert derivatives.

Schiff Base Formation

Reaction with aldehydes/amines yields luminescent Schiff bases:

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Ligand Properties:

5-Methyl-2,2'-bipyridine acts as a bidentate ligand, capable of coordinating with transition metals to form stable complexes. The nitrogen atoms in the bipyridine structure donate electron pairs to metal centers, enhancing the stability and reactivity of the resulting complexes.

Table 1: Common Metal Complexes of this compound

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(5-Methyl-2,2'-bipy)]^2+ | 6.5 |

| Ni(II) | [Ni(5-Methyl-2,2'-bipy)]^2+ | 7.1 |

| Co(II) | [Co(5-Methyl-2,2'-bipy)]^3+ | 8.0 |

These complexes are utilized in various catalytic processes and material syntheses due to their stability and reactivity.

Catalysis

Applications in Organic Synthesis:

The compound is employed as a catalyst or co-catalyst in several organic reactions, including:

- Cross-Coupling Reactions: It plays a crucial role in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi coupling, where it enhances the efficiency and selectivity of product formation.

- Table 2: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Role of this compound | Key Products |

|---|---|---|

| Suzuki Coupling | Ligand | Biaryl compounds |

| Negishi Coupling | Co-catalyst | Alkylated bipyridines |

| C–H Activation | Catalyst | Functionalized arenes |

The versatility of this compound as a ligand allows for fine-tuning reaction conditions to achieve desired outcomes.

Materials Science

Synthesis of Advanced Materials:

In materials science, this compound is used to synthesize polymers and nanomaterials. Its ability to form stable metal-ligand complexes is exploited in creating conductive polymers and sensors.

Case Study: Conductive Polymers

Research has demonstrated that incorporating metal complexes of this compound into polymer matrices enhances electrical conductivity. For instance, a study showed that poly(3,4-ethylenedioxythiophene) (PEDOT) doped with copper complexes exhibited improved charge transport properties compared to undoped PEDOT.

Biological Applications

Interaction with Biological Molecules:

this compound has been investigated for its potential interactions with biological macromolecules. Its ability to form stable complexes with metal ions is being explored for drug delivery systems and as a therapeutic agent.

Table 3: Biological Studies Involving this compound

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Exhibited cytotoxic effects on cancer cells. |

| DNA Binding | Formed stable complexes with DNA bases. |

These studies highlight the compound's potential in medicinal chemistry and biochemistry.

Wirkmechanismus

The mechanism of action of 5-Methyl-2,2’-bipyridine primarily involves its ability to act as a chelating ligand. It binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to biological effects. The specific pathways involved depend on the metal ion and the nature of the complex .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 4-Methyl- and 6-Methyl-2,2'-Bipyridine

Structural and Electronic Effects :

- The methyl group's position significantly impacts steric and electronic properties. For example, in platinum-mediated C–H bond activation, 6-methyl-2,2'-bipyridine exhibits slower reaction kinetics than 5-methyl due to steric hindrance near the nitrogen atom .

- Electronic effects : Methyl groups in the 4- or 6-position exert weaker electron-donating effects compared to the 5-position, altering metal-ligand bond strengths and catalytic activity .

5,5'-Dimethyl-2,2'-Bipyridine

Coordination Chemistry :

- Acts as a bidentate ligand , forming stable complexes with Zn(II), Hg(II), Cu(II), and Pt(II). The dual methyl groups introduce steric bulk, favoring octahedral geometries in metal complexes .

- Example: [Ni(5,5'-dmbpy)₂(NCS)₂] (5,5'-dmbpy = 5,5'-dimethyl-2,2'-bipyridine) demonstrates adsorbate-dependent phase switching in gas sorption applications .

Physical Properties :

5-Ethynyl-2,2'-Bipyridine

5-Bromo-2,2'-Bipyridine

Trifluoromethyl Derivatives (5-CF₃-2,2'-Bipyridine)

Electronic Effects :

- The electron-withdrawing CF₃ group accelerates cyclometalation reactions with platinum complexes compared to methyl-substituted analogs, highlighting electronic modulation for catalytic tuning .

Comparative Data Table

Biologische Aktivität

5-Methyl-2,2'-bipyridine (5-MBP) is a derivative of the bipyridine family, characterized by its two pyridine rings and a methyl group at the 5-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and coordination chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of 5-MBP, including its mechanisms of action, case studies, and relevant research findings.

5-MBP can be synthesized through various methods, including cross-coupling reactions involving pyridyl zinc halides. Its ability to form stable complexes with transition metals underlies much of its biological activity. The compound's structure allows it to act as a ligand, facilitating interactions with metal ions that are crucial for biological processes.

The primary mechanism by which 5-MBP exerts its biological effects is through metal ion chelation. This chelation can influence enzyme activity and cellular processes by binding to metal cofactors essential for various biochemical pathways. For instance, metal complexes of 5-MBP have been studied for their potential to inhibit enzymes involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that metal complexes derived from 5-MBP exhibit significant antimicrobial activity. A study demonstrated that these complexes could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some of these complexes ranged from 80 to 160 µg/ml against key pathogens, showcasing their potential as antibacterial agents .

Anticancer Activity

The anticancer properties of 5-MBP have been explored through various studies. Metal complexes formed with transition metals like silver and rhenium have shown promising results in inhibiting tumor growth. For example, one study highlighted that certain metal complexes could induce apoptosis in cancer cells by disrupting metal-dependent cellular processes .

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized a series of 5-MBP metal complexes and evaluated their cytotoxicity against human cancer cell lines. The results indicated that these complexes exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. Notably, complexes with silver showed enhanced efficacy compared to those with other metals .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of 5-MBP derivatives against Escherichia coli and Staphylococcus aureus. The study utilized UV-Vis spectroscopy to assess binding interactions between the compounds and metal ions. Results indicated that the incorporation of a methyl group at the 5-position significantly influenced binding affinity and antimicrobial potency .

Comparative Analysis

To better understand the unique properties of 5-MBP compared to similar compounds, a comparative analysis was conducted:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate (MIC: 80-160 µg/ml) | High (IC50: micromolar range) |

| 2,2'-Bipyridine | Structure | Low | Moderate |

| 6-Methyl-2,2'-bipyridine | Structure | Low | Low |

This table illustrates that while 2,2'-bipyridine has limited biological activity without substitutions, the addition of methyl groups at specific positions enhances both antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5-methyl-2,2'-bipyridine, and how do they compare in terms of yield and scalability?

- Methodological Answer : The Negishi cross-coupling reaction is the most widely validated method for synthesizing this compound. The procedure involves:

Preparation of 2-hydroxy-5-methylpyridine via diazotization of 2-amino-5-methylpyridine with NaNO₂ in H₂SO₄ at 0°C, followed by hydrolysis and recrystallization (61% yield) .

Triflylation of the hydroxyl group using trifluoromethanesulfonic anhydride in CH₂Cl₂ with pyridine as a base (92% yield) .

Negishi coupling of the triflate with 2-bromopyridine using tert-butyllithium, ZnCl₂, and Pd(PPh₃)₄ in THF at −78°C, yielding 94% pure product after flash chromatography .

- Comparison : While Stille coupling offers moderate yields (50–70%), it requires toxic tin reagents and prolonged reflux in toluene. Suzuki coupling is limited by unstable boron precursors and high catalyst loads .

Q. How does the methyl substituent at the 5-position influence the reactivity of 2,2'-bipyridine in coordination chemistry?

- Methodological Answer : The methyl group enhances steric accessibility at the 6-position, enabling selective functionalization (e.g., bromination with NBS at 60°C in a 1:1.1 molar ratio) . This regioselectivity is critical for synthesizing derivatives like 5-ethynyl-2,2'-bipyridine, which is used in metal-organic frameworks (MOFs) and luminescent complexes .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use hot/cold ethyl acetate to isolate 2-hydroxy-5-methylpyridine intermediates with 61% recovery .

- Flash Chromatography : Deactivated silica gel (20% EtOAc/hexanes) resolves triflates and final bipyridine products with >90% purity .

- Distillation : Remove pentane (bp 36°C) after tert-butyllithium reactions to avoid side products .

Advanced Research Questions

Q. How can regioselectivity challenges in Negishi coupling be addressed during the synthesis of methyl-substituted bipyridines?

- Methodological Answer : Regioselectivity is controlled by:

Precursor Design : Use 2-halo-5-methylpyridine to direct coupling to the 2-position, avoiding competing reactions at the 4- or 6-positions .

Zinc Activation : Active zinc (Zn*) ensures efficient transmetallation of pyridyl halides, reducing byproducts .

Catalyst Optimization : Pd(PPh₃)₄ minimizes undesired homocoupling, achieving >90% selectivity in bipyridine formation .

Q. What experimental evidence supports the role of this compound in stabilizing low-valent metal complexes?

- Data Analysis :

- Electronic Effects : The methyl group donates electron density via inductive effects, stabilizing Cu(I) in [Cu(5-Me-bpy)₂]⁺ complexes. UV-vis spectra show a redshifted metal-to-ligand charge transfer (MLCT) band at 450 nm compared to unsubstituted bipyridine .

- EPR Studies : For [Ni(5-Me-bpy)₃]²⁺, g-values (g∥ = 2.25, g⊥ = 2.06) confirm reduced symmetry and enhanced ligand field splitting .

Q. How does this compound facilitate metal-mediated DNA aggregation, and what analytical methods validate these structures?

- Methodological Answer :

- Aggregation Mechanism : Incorporation of this compound at DNA termini enables chelation of Ni(II) or Cu(II), forming 2D monolayers (Ni) or 3D discs (Cu) via octahedral coordination .

- Validation Techniques :

- AFM/TEM : Visualize 2D monolayers (height ≈ 2 nm) and 3D discs (diameter ≈ 50 nm).

- Circular Dichroism : Metal-binding induces Δε = +12.5 mdeg at 275 nm, confirming chiral helicity .

Q. What contradictions exist in reported yields for Negishi coupling of this compound, and how can they be resolved?

- Critical Analysis :

- Reported Yields : Ranges from 75% (small-scale) to 94% (optimized large-scale) . Discrepancies arise from:

Zinc Quality : Active Zn* improves yields by 15–20% over commercial Zn dust .

Catalyst Loading : Pd(PPh₃)₄ at 5 mol% maximizes efficiency; lower loads (2–3 mol%) drop yields to 60% .

- Resolution : Standardize Zn activation (e.g., Zn* via Rieke method) and catalyst purity (≥98% Pd) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.